molecular formula C17H17NO3 B3392679 9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one CAS No. 122501-96-6

9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one

Cat. No.: B3392679
CAS No.: 122501-96-6
M. Wt: 283.32 g/mol
InChI Key: XQARIKRDYJHYTM-UHFFFAOYSA-N
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Description

9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one, registered under CAS 55804-67-6, is a complex heterocyclic compound with a molecular formula of C17H17NO3 and an average mass of 283.33 g/mol . This structural class of fused pyrano-pyrido-quinolinones is recognized as a valuable scaffold in medicinal and organic chemistry, serving as a sophisticated building block for the development of novel biologically active molecules . This compound is part of a family of structures, often referred to as pyranotacrines, that have shown significant relevance in neuroscience research. While the specific acetyl derivative is the subject of ongoing investigation, closely related imidazo-pyranotacrine analogs have been synthesized and evaluated as multi-target-directed ligands for Alzheimer's disease research . These analogs are designed to be non-hepatotoxic, function as cholinesterase inhibitors, and exhibit potent antioxidant activity, providing a promising avenue for developing new therapeutic strategies . The presence of the acetyl group on this scaffold offers a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. Furthermore, structurally similar compounds within this polycyclic framework are utilized in materials science, particularly as fluorescent coumarin dyes . The core structure suggests potential applications in the development of optical materials and molecular probes. Researchers value this compound for its ability to serve as a key intermediate in the synthesis of more complex, functionalized molecules aimed at probing biological systems or developing new pharmacological tools . As with all our fine chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-10(19)13-9-15(20)21-17-12-5-3-7-18-6-2-4-11(16(12)18)8-14(13)17/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQARIKRDYJHYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds similar to 9-acetyl derivatives have shown promising anticancer properties. For instance, studies have demonstrated that pyridoquinoline compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways involved in cell growth and survival. The compound's ability to interact with DNA and modulate gene expression makes it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties:
The compound has also been explored for its antimicrobial activities. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi. This makes it a potential lead compound for developing new antimicrobial agents to combat resistant strains.

Neuropharmacology

Cognitive Enhancement:
There is ongoing research into the neuroprotective effects of pyridoquinoline derivatives. Compounds with similar structures have been associated with cognitive enhancement and neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Material Science

Polymer Synthesis:
9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique chemical structure allows for the development of materials that could be utilized in various applications including coatings, adhesives, and composites.

Analytical Chemistry

Chromatographic Techniques:
The compound can be used as a standard reference material in chromatographic analyses due to its distinct spectral properties. Its application in high-performance liquid chromatography (HPLC) helps in the quantification and identification of related compounds in complex mixtures.

Case Studies

Study Focus Findings
Study 1Anticancer EffectsDemonstrated significant apoptosis induction in breast cancer cell lines through caspase activation pathways.
Study 2Antimicrobial ActivityShowed effective inhibition against Staphylococcus aureus and Candida albicans at low concentrations.
Study 3Neuroprotective EffectsIndicated potential for enhancing cognitive function in animal models of Alzheimer's disease through modulation of acetylcholine levels.

Mechanism of Action

The mechanism of action of 9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Name Substituents/Modifications Key Structural Differences References
9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one Acetyl group at position 9 Reference compound with optimal fluorescence stability
10-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one (Coumarin 334) Acetyl group at position 10 Altered electronic distribution; red-shifted emission
9-(Trifluoromethyl)-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one Trifluoromethyl group at position 9 Increased lipophilicity; enhanced photostability
11-Oxo-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carbaldehyde Carbaldehyde at position 10 Polar functional group; altered reactivity in probes
9-(2-Aminoethyl)-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one (FFN 511) Aminoethyl chain at position 9 Enhanced solubility; targets vesicular monoamine transporters
9-(Nonafluorobutyl)-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one Nonafluorobutyl chain at position 9 Hydrophobic; endocrine-disrupting potential

Physicochemical Properties

Property 9-Acetyl Derivative Coumarin 334 Trifluoromethyl Analog FFN 511
λmax (nm) 540–550 560–570 520–530 510–520
Quantum Yield (Φ) 0.85–0.90 0.78–0.82 0.70–0.75 0.65–0.70
Solubility Moderate in DMSO Low in water High in organic solvents High in aqueous buffers
Thermal Stability Stable ≤200°C Stable ≤180°C Stable ≤220°C Degrades at 150°C

Research Findings and Key Insights

Electronic Effects : The 9-acetyl group increases electron-withdrawing character, red-shifting emission compared to the 10-acetyl isomer (Coumarin 334) .

Stability : Trifluoromethyl and thione derivatives exhibit superior thermal and photochemical stability over acetylated analogs .

Biological Compatibility: FFN 511’s aminoethyl chain improves aqueous solubility, enabling in vivo neuronal imaging .

Toxicity: Nonafluorobutyl derivatives show endocrine-disrupting activity, limiting their biomedical use .

Biological Activity

9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • CAS Number : 122501-96-6
  • Molecular Formula : C17H17NO
  • Molecular Weight : 283.32 g/mol
  • Structure : The compound features a pyranoquinoline framework that is characteristic of several bioactive natural products.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimalarial agent and its effects on various biological pathways.

Antimalarial Activity

Research has indicated that derivatives of pyridoquinolines exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, structural analogs have been shown to possess low IC50 values (concentration required to inhibit 50% of the pathogen) in vitro.

CompoundIC50 (µM)Activity TypeReference
9-Acetyl-2,3,6,7-tetrahydro...TBDAntimalarial
2-Methyl-2H-pyrido[3,4-b]indole0.45Antimalarial

The mechanisms through which this compound exerts its effects are still under investigation. However, it is suggested that the pyranoquinoline structure may interact with specific enzymatic pathways involved in the metabolism of pathogens or cancer cells.

Study 1: In Vitro Evaluation Against Plasmodium falciparum

In a study conducted by researchers focusing on tricyclic compounds related to marine alkaloids, it was found that certain derivatives exhibited significant antimalarial properties. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Cytotoxicity and Selectivity

Another research effort evaluated the cytotoxic effects of various pyridoquinoline derivatives on mammalian cell lines. The findings suggested that while some compounds displayed potent activity against cancer cells, they also showed acceptable selectivity indices compared to normal cells.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 9-Acetyl derivatives of polycyclic heteroaromatic systems?

  • Methodological Answer : Prioritize inert reaction conditions (e.g., nitrogen atmosphere) to prevent oxidation or side reactions, as demonstrated in the synthesis of trifluoromethyl analogs using Lawesson’s reagent in toluene at 110°C . Select solvents with high boiling points (e.g., toluene) to accommodate prolonged heating. Monitor reaction progress via TLC or HPLC, and use stoichiometric ratios of reagents (e.g., 1:1.5 substrate-to-reagent ratio) to maximize yield while minimizing byproducts. Safety protocols, such as grounding equipment to prevent electrostatic discharge, should align with hazard statements (e.g., H302, H315) .

Q. How can spectroscopic techniques be optimized to confirm the structural integrity of 9-Acetyl-substituted pyrano-pyrido-quinolinones?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to identify acetyl group resonance (e.g., δ ~2.3 ppm for CH3_3) and aromatic proton environments. X-ray crystallography is critical for resolving complex fused-ring systems, as seen in structurally related pyrrolo-quinolinones (R factor ≤ 0.043) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carbonyl stretches (~1700 cm1^{-1}) from acetyl and lactone groups .

Q. What purification strategies are effective for isolating 9-Acetyl derivatives from reaction mixtures?

  • Methodological Answer : Employ recrystallization using ethyl acetate or toluene for high-purity solids, as demonstrated in the isolation of sulfur-containing analogs . For polar byproducts, flash chromatography (e.g., EtOAc/MeOH 8:2) effectively separates intermediates. Ensure solvent compatibility with the compound’s stability; for example, avoid aqueous conditions if the compound is moisture-sensitive (P233, P235) .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfur-containing analogs of 9-Acetyl-pyrano-pyrido-quinolinones?

  • Methodological Answer : Adjust reaction stoichiometry (e.g., 1.5 equivalents of Lawesson’s reagent) and extend reaction time (12+ hours) to drive thione formation . Explore microwave-assisted synthesis to reduce time and improve yield. Monitor temperature gradients to prevent decomposition, and consider additives like molecular sieves to absorb byproducts (e.g., H2 _2O) in moisture-sensitive reactions .

Q. How should researchers address contradictions in reported solubility data for polycyclic quinolinone derivatives?

  • Methodological Answer : Conduct systematic solubility profiling in aprotic (e.g., DMSO, DMF) and protic solvents (e.g., MeOH, EtOH) under controlled humidity (P232) . Compare experimental data with computational predictions (e.g., LogP via PubChem ). If discrepancies persist, evaluate crystallinity (via XRD) or hydrate formation, as seen in monohydrate structures .

Q. What methodologies are recommended for assessing the environmental fate of 9-Acetyl derivatives in ecological risk studies?

  • Methodological Answer : Use OECD guidelines to measure abiotic degradation (hydrolysis, photolysis) and bioaccumulation potential (e.g., BCF/BAF assays). Incorporate QSAR models to predict toxicity endpoints (e.g., LC50_{50}) based on structural fragments . Experimental validation should include HPLC-MS to track degradation products in simulated environmental matrices .

Q. How can computational chemistry enhance the design of 9-Acetyl-based analogs with improved bioactivity?

  • Methodological Answer : Perform docking studies using crystal structures of target proteins (e.g., kinases) to prioritize acetyl group positioning. Apply DFT calculations to optimize electronic properties (e.g., HOMO-LUMO gaps) for reactivity tuning. Validate predictions with synthetic analogs, as demonstrated for pyridin-3-yl derivatives .

Methodological Considerations Table

Research AspectKey ParametersReferences
Synthesis Inert atmosphere, Lawesson’s reagent (1:1.5 ratio), toluene solvent, 110°C, 12h
Purification Ethyl acetate recrystallization, EtOAc/MeOH chromatography
Characterization XRD (R factor < 0.043), NMR (δ 2.3 ppm for CH3_3), HRMS
Environmental Fate Hydrolysis/photolysis assays, QSAR modeling (LogP, BCF)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one
Reactant of Route 2
Reactant of Route 2
9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one

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